2-[(E)-2-(4-methylphenyl)ethenyl]aniline
Description
Properties
Molecular Formula |
C15H15N |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-[(E)-2-(4-methylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C15H15N/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-11H,16H2,1H3/b11-10+ |
InChI Key |
ZNVSRXCMKDAHQV-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Olefin Cross-Metathesis Approach
One of the most direct and efficient methods to prepare 2-[(E)-2-(4-methylphenyl)ethenyl]aniline involves an olefin cross-metathesis reaction between an appropriate aniline derivative and a styrene derivative.
- General Methodology :
The reaction employs a ruthenium-based catalyst such as the Stewart-Grubbs catalyst to facilitate the cross-metathesis between a vinyl-substituted aniline and a 4-methylstyrene derivative under reflux conditions in dichloromethane or a similar solvent. The process is conducted under an inert atmosphere (argon) to avoid catalyst degradation and side reactions. - Reaction Conditions :
- Solvent: Dichloromethane (CH2Cl2)
- Catalyst: Stewart-Grubbs catalyst (ruthenium-based)
- Temperature: Reflux (~40°C)
- Atmosphere: Argon inert atmosphere
- Outcome :
The reaction typically yields the (E)-configured styryl aniline with high stereoselectivity due to the catalyst's control over alkene geometry. The product is purified by flash chromatography to achieve >95% purity.
This method is supported by detailed experimental procedures and characterization data, including NMR and HPLC analysis, confirming the stereochemistry and purity of the product.
Palladium-Catalyzed Reductive Alkylation and Hydrogenation
Another approach, although more commonly applied to related substituted anilines, involves catalytic reductive alkylation followed by hydrogenation steps, which can be adapted for the synthesis of styryl anilines.
- Stepwise Process :
- Formation of Amino Alcohol Intermediate : Refluxing a substituted aniline with an epoxide or halohydrin derivative in methanol, followed by treatment with a base such as KOH, yields an amino alcohol intermediate.
- Cyclization and Aziridine Formation : The amino alcohol is reacted with reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in dry toluene under nitrogen atmosphere to form an aziridine intermediate.
- Catalytic Hydrogenation : The aziridine intermediate is subjected to catalytic hydrogenation using palladium on activated carbon (Pd/C) under hydrogen atmosphere to open the aziridine ring and yield the target substituted aniline derivative.
- Catalyst and Conditions :
- Catalyst: Pd/C, or other transition metals such as Pd, Pt, Rh, Ru, Ir, Fe on activated carbon
- Solvent: Alcohols (methanol, ethanol, isopropanol), ethyl acetate, chloroform, or acetic acid
- Hydrogen pressure: 30–50 psi
- Temperature: 20–30°C
- Reaction time: 1–3 hours
- Yields and Purity :
This method achieves yields typically in the 75–96% range with high enantiomeric excess when chiral centers are involved.
While this method is more tailored to chiral substituted anilines, its principles can be adapted for synthesizing 2-[(E)-2-(4-methylphenyl)ethenyl]aniline by choosing appropriate starting materials and reaction conditions.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Catalyst | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|---|---|
| Olefin Cross-Metathesis | Vinyl aniline + 4-methylstyrene, CH2Cl2, reflux | Stewart-Grubbs catalyst | >90 | High (E-selective) | Direct and efficient for styryl anilines |
| Catalytic Reductive Alkylation + H2 | Aniline + epichlorohydrin, DIAD, triphenylphosphine, Pd/C, H2 | Pd/C or other transition metals | 75–96 | High (chiral control) | Multi-step, adaptable for substituted anilines |
Experimental Considerations and Analytical Techniques
- Atmosphere Control : Both methods require inert atmosphere (argon or nitrogen) to prevent oxidation or catalyst degradation.
- Solvent Purity : Use of dry, degassed solvents is critical, especially for moisture-sensitive catalysts and reagents.
- Reaction Monitoring : Thin-layer chromatography (TLC) and chiral HPLC are used to monitor reaction progress and stereochemical purity.
- Product Purification : Flash chromatography on silica gel is the standard purification technique to isolate the target compound with >95% purity.
- Characterization :
- NMR spectroscopy (1H, 13C) confirms structure and purity.
- Optical rotation measurements are used when chiral centers are present.
- High-resolution mass spectrometry (HRMS) confirms molecular weight.
These rigorous analytical methods ensure the reliability and reproducibility of the preparation protocols.
Summary and Research Outlook
The preparation of 2-[(E)-2-(4-methylphenyl)ethenyl]aniline can be efficiently achieved primarily through olefin cross-metathesis catalyzed by ruthenium complexes, offering high stereoselectivity and yields. Alternatively, catalytic reductive alkylation followed by hydrogenation provides a versatile multi-step synthetic route that can be adapted for related substituted anilines with chiral centers.
Future research may focus on optimizing catalyst loading, reaction times, and exploring greener solvents to enhance sustainability. Additionally, expanding the scope to functionalized derivatives could broaden the compound's applicability in pharmaceuticals and materials science.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-methylphenyl)ethenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted anilines.
Scientific Research Applications
2-[(E)-2-(4-methylphenyl)ethenyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which 2-[(E)-2-(4-methylphenyl)ethenyl]aniline exerts its effects involves interactions with various molecular targets. The vinyl group allows for conjugation with other molecules, enhancing its reactivity. The aniline moiety can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₅H₁₅N
- Molecular Weight : 209.29 g/mol
- Substituent Effects : The 4-methyl group on the phenyl ring is electron-donating, enhancing electron density on the aniline ring, which influences reactivity in electrophilic substitutions.
Structural Analogues and Substituent Effects
Table 1: Structural and Electronic Comparisons
- Electron-Donating vs. Withdrawing Groups: The methyl group in the target compound increases electron density on the aniline ring, favoring reactions like nitration or halogenation. In contrast, nitro-substituted analogues (e.g., ) exhibit reduced electron density, making them less reactive toward electrophiles but more stable under oxidative conditions. Quinoline-containing derivatives (e.g., ) introduce heteroaromaticity, altering absorption spectra and redox potentials due to extended conjugation and nitrogen's electron-withdrawing effect.
Conjugation and Optical Properties
Planarity and π-Conjugation :
- The (E)-ethenyl bridge in the target compound ensures coplanar alignment of aromatic rings, maximizing conjugation. This is critical for applications in organic light-emitting diodes (OLEDs) .
- Diarylamine derivatives (e.g., ) with multiple methyl groups show increased steric hindrance, slightly distorting planarity but enhancing thermal stability.
- Absorption Spectra: Quinoline-substituted analogues (e.g., ) exhibit bathochromic shifts (longer wavelength absorption) due to extended conjugation and charge-transfer transitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
